REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].Cl[CH2:7][CH2:8][C:9](Cl)=[O:10].C(=O)([O-])[O-].[Na+].[Na+].[ClH:18]>O.C(#N)C>[Cl:18][CH:8]([CH3:7])[C:9]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
254 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
127.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
EXTRACTION
|
Details
|
to extract
|
Type
|
CUSTOM
|
Details
|
the acetonitrile layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The acetonitrile solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the crystals thus deposited were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |